molecular formula C22H13NO2S B12523808 2-(Pyridin-4-yl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one CAS No. 652138-13-1

2-(Pyridin-4-yl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one

Cat. No.: B12523808
CAS No.: 652138-13-1
M. Wt: 355.4 g/mol
InChI Key: WQYFDEOPZFOGOA-UHFFFAOYSA-N
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Description

2-(Pyridin-4-yl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one is a complex organic compound that features a unique structure combining pyridine, thiophene, and naphthopyran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-4-yl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one typically involves multi-step organic reactionsKey reagents often used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or toluene .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-4-yl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce fully saturated derivatives .

Scientific Research Applications

2-(Pyridin-4-yl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-yl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction cascades or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(Pyridin-4-yl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one apart is its combination of three distinct aromatic systems, which imparts unique electronic and photophysical properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and photochemistry .

Biological Activity

2-(Pyridin-4-yl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one is a heterocyclic compound characterized by its unique structural composition, which integrates pyridine, thiophene, and naphthopyran moieties. This compound has attracted interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Structural Characteristics

The compound features a naphtho[1,2-b]pyran core, known for its diverse biological activities. The presence of pyridine and thiophene rings enhances the compound's chemical properties, making it a candidate for various pharmacological applications. The unique arrangement of these rings contributes to the compound's electronic properties and biological activities that are distinct from other related compounds.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • DNA Interaction : The compound acts as a minor groove binder in DNA, suggesting its potential role in influencing gene expression and serving as a basis for developing therapeutic agents targeting genetic material. Binding constants have shown variability among similar compounds, indicating differing affinities for DNA .
  • Antitumor Activity : Compounds with similar structural features have demonstrated antitumor effects. For instance, derivatives of thiophenes have been noted for their cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer) .
  • Antimicrobial Properties : The compound's structural elements suggest potential antimicrobial activity, as many thiophene derivatives are known for their antibacterial and antifungal properties .
  • Antioxidant Activity : Preliminary studies show that related compounds exhibit antioxidant properties by scavenging free radicals, which may contribute to their therapeutic potential .

Case Studies

Several studies have explored the biological activities of compounds related to this compound:

  • Cytotoxicity Assays : In one study, synthesized thiophene derivatives were evaluated for their cytotoxic effects on MCF-7 cells. Compounds with similar structures showed varying degrees of potency against these cancer cells .
  • Structure-Activity Relationship (SAR) : Research has highlighted the importance of specific substituents on the thiophene and pyridine rings in modulating biological activity. For example, the introduction of electron-withdrawing groups has been linked to enhanced antitumor activity .

Data Summary

The following table summarizes some relevant compounds related to this compound and their associated biological activities:

Compound NameStructure FeaturesBiological Activity
6-(Thiophen-3-yl)-5H-pyrrolo[3,4-b]quinolineContains thiophene and quinolineAntitumor activity
5-Amino-2-(pyridin-3-yl)benzothiazoleBenzothiazole with pyridineAntimicrobial properties
7-HydroxychromenoneChromone derivativeAntioxidant and anti-inflammatory

Properties

CAS No.

652138-13-1

Molecular Formula

C22H13NO2S

Molecular Weight

355.4 g/mol

IUPAC Name

2-pyridin-4-yl-6-thiophen-3-ylbenzo[h]chromen-4-one

InChI

InChI=1S/C22H13NO2S/c24-20-12-21(14-5-8-23-9-6-14)25-22-17-4-2-1-3-16(17)18(11-19(20)22)15-7-10-26-13-15/h1-13H

InChI Key

WQYFDEOPZFOGOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C2OC(=CC3=O)C4=CC=NC=C4)C5=CSC=C5

Origin of Product

United States

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